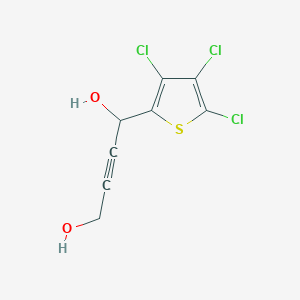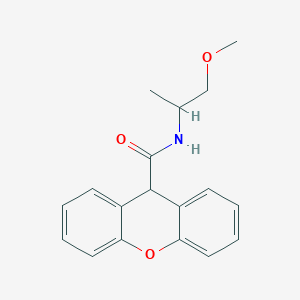
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol
Descripción general
Descripción
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol, also known as TCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol involves the covalent modification of the active site of PTPs. This modification results in the inhibition of PTP activity, which can lead to changes in cellular signaling pathways and downstream effects on various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific PTPs that it targets. For example, inhibition of certain PTPs has been shown to have anti-inflammatory effects, while inhibition of others can lead to increased insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol in lab experiments is its specificity for certain PTPs. This allows researchers to selectively target and study the effects of these enzymes on various processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol. One area of interest is the development of more selective inhibitors of specific PTPs, which could have potential therapeutic applications in various diseases. Additionally, the use of this compound in conjunction with other techniques, such as mass spectrometry or X-ray crystallography, could provide further insights into the structure and function of PTPs. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes, and its potential applications in scientific research are vast.
Aplicaciones Científicas De Investigación
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein structure, and cellular signaling pathways. One notable use of this compound is in the study of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for investigating their role in disease.
Propiedades
IUPAC Name |
1-(3,4,5-trichlorothiophen-2-yl)but-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-5-6(10)8(11)14-7(5)4(13)2-1-3-12/h4,12-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHGPPRGYTKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(C1=C(C(=C(S1)Cl)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![methyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3955237.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate](/img/structure/B3955250.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3955262.png)


![N-[2-(anilinocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3955295.png)
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)

![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B3955330.png)

![3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)